molecular formula C7H8N2 B1257300 Cyclopentane-1,1-dicarbonitrile CAS No. 29739-46-6

Cyclopentane-1,1-dicarbonitrile

Cat. No.: B1257300
CAS No.: 29739-46-6
M. Wt: 120.15 g/mol
InChI Key: VIONVMHMAKDDDM-UHFFFAOYSA-N
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Description

Cyclopentane-1,1-dicarbonitrile is an organic compound with the molecular formula C7H8N2 It is characterized by a cyclopentane ring with two nitrile groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentane-1,1-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium cyanide and ammonium chloride under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired dicarbonitrile compound .

Industrial Production Methods

In industrial settings, this compound is typically produced via a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentane-1,1-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclopentane-1,1-dicarbonitrile exerts its effects depends on the specific reaction or applicationThe cyclopentane ring provides a stable framework that can influence the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarbonitrile: Contains a single nitrile group attached to the cyclopentane ring.

    Cyclopentane-1,1-dicarboxylic acid: Contains two carboxylic acid groups instead of nitrile groups.

    Cyclopentane-1,1-diamine: Contains two amine groups instead of nitrile groups.

Uniqueness

Cyclopentane-1,1-dicarbonitrile is unique due to the presence of two nitrile groups on the same carbon atom of the cyclopentane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

cyclopentane-1,1-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c8-5-7(6-9)3-1-2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIONVMHMAKDDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569526
Record name Cyclopentane-1,1-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29739-46-6
Record name Cyclopentane-1,1-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Malononitrile (15.0 g) was dissolved in dry DMF (200 mL) and cooled in an ice bath. Subsequently, DBU (75 mL, 2.2. equiv.) and 1,4-dibromobutane (29.6 mL, 1.1 equiv.) were added dropwise. The ice bath was removed, an extra 100 mL of dry DMF was added, and the mixture was stirred at 80° C. for 2 h. After cooling to ambient temperature, DCM was added and the mixture was washed 5 times with 5% aqueous NaHCO3. The organic phase was dried over Na2SO4 and evaporated under reduced pressure to give 40 g of a black oily substance. This was purified by flash chromatography eluting with PA:EA 9:1 (Rf=0.35, visualized with 12) to give 23.4 g of a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 1.94-2.03 (m, 4H), 2.41 (t, J=7 Hz, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
29.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (37.8 g; 0.94 moles) was suspended in dimethylformamide (250 mL) under an atmosphere of N2. A solution of malononitrile (30 g; 0.45 moles) and 1,4-dibromobutane 99.7 g; 0.45 moles) in dimethylformamide (150 mL) was added dropwise at such a rate so as not to exceed 30° C. The mixture was stirred for overnight, poured into H2O (500 mL), and then washed with two portions of ethyl ether. The organics were combined, washed with brine, and dried over magnesium sulfate. The drying agent was removed by filtration and the filtrate was concentrated in vacuo, leaving a bilayered liquid. The lower portion was separated (28.8 g) and identified as the desired product.
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
99.7 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of 43.19 g of 1,4-dibromobutane, 13.2 g of malononitrile, 55.3 g of potassium carbonate and 1 liter of acetonitrile was refluxed for 42 hours, filtered while hot and evaporated to dryness giving a dark oil. This oil was vacuum distilled, giving 12.8 g 1,1-cyclopentanedicarbonitrile.
Quantity
43.19 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentane-1,1-dicarbonitrile
Reactant of Route 2
Cyclopentane-1,1-dicarbonitrile
Reactant of Route 3
Cyclopentane-1,1-dicarbonitrile
Reactant of Route 4
Cyclopentane-1,1-dicarbonitrile
Reactant of Route 5
Cyclopentane-1,1-dicarbonitrile
Reactant of Route 6
Cyclopentane-1,1-dicarbonitrile

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